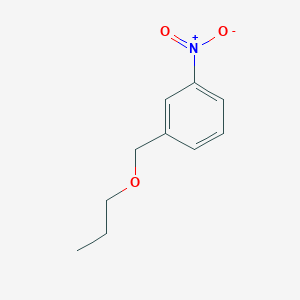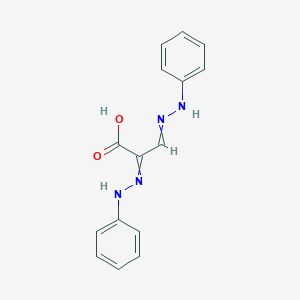![molecular formula C10H15NO3 B14435099 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one CAS No. 79404-70-9](/img/structure/B14435099.png)
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and an azaspirodecane moiety, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with appropriate reagents under controlled conditions. One common method includes the use of ethylene glycol and cyclohexanone derivatives, followed by a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure.
1,4-Dioxaspiro[4.5]decan-8-one: Another spirocyclic compound used in various chemical syntheses
Uniqueness
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is unique due to its specific spiro linkage and the presence of both dioxane and azaspirodecane rings. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications .
Propriétés
Numéro CAS |
79404-70-9 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H15NO3/c1-2-9(12)11-5-3-10(4-6-11)13-7-8-14-10/h2H,1,3-8H2 |
Clé InChI |
UDCTUXCXMQODNP-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N1CCC2(CC1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)


![3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal](/img/structure/B14435043.png)
![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)

![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)
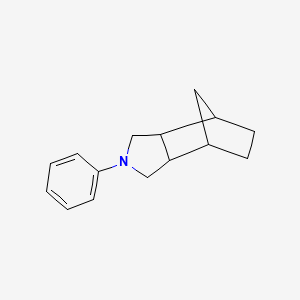

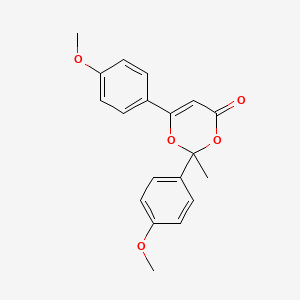
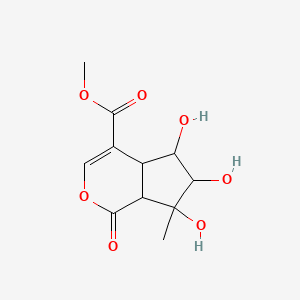
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
